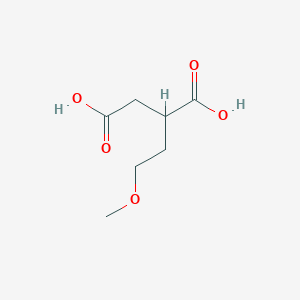

2-(2-Methoxyethyl)butanedioic acid

Description

2-(2-Methoxyethyl)butanedioic acid is a derivative of succinic acid (butanedioic acid) with a methoxyethyl substituent at the second carbon position.

Properties

CAS No. |

88067-04-3 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-(2-methoxyethyl)butanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-12-3-2-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

LUIBMDAIAODUEP-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)butanedioic acid typically involves the esterification of butanedioic acid with 2-methoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyethyl)butanedioic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyethyl)butanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity to these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Key Structural Features

The compounds below share the succinic acid backbone but differ in substituents, leading to variations in molecular weight, solubility, and reactivity:

*Calculated based on formula.

Physicochemical Properties

- Solubility : Polar substituents (e.g., hydroxy, methoxy) enhance water solubility. For example, 2-hydroxy-2-methylbutanedioic acid likely exhibits higher aqueous solubility due to hydrogen bonding . In contrast, aromatic derivatives (e.g., fluorophenyl) may show reduced solubility in water but increased lipophilicity .

- Acidity : Electron-withdrawing groups (e.g., trifluoroacetamido) increase acidity. The pKa of 2-(Trifluoroacetamido)butanedioic acid is expected to be lower than unmodified succinic acid (pKa₁ ~4.2, pKa₂ ~5.6) .

- Thermal Stability : Long-chain derivatives like dodecenylsuccinic acid (boiling point ~407°C) exhibit higher thermal stability compared to aromatic analogs .

Crystallographic Insights

- Hydrogen Bonding : In 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (a related amide derivative), intermolecular O–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, forming chains parallel to the [111] direction . Similar interactions may govern the solid-state behavior of 2-(2-Methoxyethyl)butanedioic acid.

- Planarity : Aromatic derivatives (e.g., fluorophenyl) adopt near-planar geometries, which could influence packing efficiency and melting points .

Pharmacokinetic Considerations

- Tissue Accumulation : Hydrophobic groups (e.g., methoxyethyl) may prolong tissue retention, analogous to the 2-3-fold accumulation observed in liver and kidney for CGP 69846A .

- Metabolism : Esterase-mediated hydrolysis is likely for methoxyethyl substituents, similar to ethyl 2-methoxybenzoate ().

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.